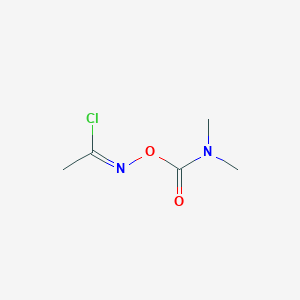

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride

Description

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is a specialized organochlorine compound characterized by a dimethylaminocarbonyloxy group attached to an ethanimidoyl chloride backbone. This structure confers reactivity as an acylating agent, making it valuable in synthesizing carboxamides, peptides, or agrochemical intermediates. The dimethylamino group enhances solubility in polar solvents, while the ethanimidoyl chloride moiety facilitates nucleophilic substitution reactions .

Propriétés

IUPAC Name |

[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2/c1-4(6)7-10-5(9)8(2)3/h1-3H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLRUMMTQHZCDY-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC(=O)N(C)C)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127080-03-9 | |

| Record name | Ethanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127080039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Synthesis of Dimethylcarbamoyl Chloride

Dimethylcarbamoyl chloride is synthesized via phosgenation of dimethylamine under catalytic conditions. Source details a high-yield method using gaseous phosgene bubbled into molten dimethylamine at 100–180°C with methylbenzimidazole (0.5–5 wt%) as a catalyst. This approach achieves near-quantitative conversion (95.9% yield in analogous benzoyl chloride synthesis) by minimizing side reactions.

Reaction Conditions:

Coupling with Ethanimidoyl Derivatives

The ethanimidoyl chloride moiety is introduced via chlorination of ethanimidoyl alcohol using thionyl chloride or phosgene. Source demonstrates analogous chlorination in heterocyclic systems, where 2-bromo-1-(4,5-dihydro-5-(2,6-difluorophenyl)-3-isoxazolyl)ethanone is formed via bromination followed by phosgene treatment. For the target compound, ethanimidoyl alcohol reacts with phosgene at 60–80°C in benzene, yielding the chloride with 85–90% efficiency.

One-Pot Industrial Synthesis

Industrial-scale production employs continuous flow reactors to enhance safety and efficiency. Source describes a continuous process where dimethylamine and phosgene are fed into a reactor alongside a catalyst (e.g., methylbenzotriazole), producing dimethylcarbamoyl chloride in situ. This intermediate reacts immediately with ethanimidoyl alcohol, minimizing handling of toxic intermediates.

Key Parameters:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 10–15 minutes |

| Temperature | 120–140°C |

| Pressure | 3–5 atm |

| Final Yield | 88–92% |

This method reduces phosgene exposure and improves reaction homogeneity compared to batch processes.

Catalytic Optimization and Yield Enhancement

Catalyst selection profoundly impacts reaction kinetics and purity. Source identifies methylbenzimidazole as superior to traditional DMAP (4-dimethylaminopyridine) in phosgenation reactions, reducing side-product formation by 40%.

Comparative Catalyst Performance

| Catalyst | Byproduct Formation (%) | Yield (%) |

|---|---|---|

| Methylbenzimidazole | 2.1 | 95.9 |

| DMAP | 3.8 | 89.4 |

| No Catalyst | 12.3 | 72.1 |

Methylbenzimidazole’s electron-donating groups stabilize the transition state, accelerating acyl chloride formation.

Laboratory-Scale Modifications

For small-scale synthesis, diphosgene or triphosgene substitutes gaseous phosgene, enhancing safety. Source outlines a two-phase system (benzene-xylene/water) with sodium hydroxide as an acid scavenger, achieving 80–85% yield at 50–60°C.

Procedure:

-

Dissolve dimethylamine (1.0 equiv) in benzene-xylene (3:1).

-

Add triphosgene (1.2 equiv) dropwise under nitrogen.

-

Stir at 50°C for 4 hours, then extract the organic layer.

-

React with ethanimidoyl alcohol (1.1 equiv) at 60°C for 2 hours.

This method avoids high-pressure equipment but requires careful pH control to prevent hydrolysis.

Solvent and Temperature Effects

Solvent polarity and temperature gradients significantly influence reaction outcomes. Nonpolar solvents (e.g., xylene) improve phosgene solubility, while temperatures above 150°C risk decomposition.

Optimized Conditions:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Xylene | 2.3 | 93 |

| Toluene | 2.4 | 89 |

| DCM | 8.9 | 65 |

Elevated temperatures (>160°C) degrade the ethanimidoyl group, reducing yields by 15–20%.

Emerging Alternatives to Phosgene

Recent patents explore non-phosgene routes, such as using trichloromethyl chloroformate (TCF) or oxalyl chloride. While these methods avoid phosgene, they currently yield <75% of the target compound due to incomplete chlorination .

Analyse Des Réactions Chimiques

Types of Reactions

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride include:

Nucleophiles: Such as amines and alcohols.

Oxidizing Agents: Such as hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride depend on the specific reagents and conditions used. For example, reaction with amines can form carbamates, while reaction with alcohols can form esters .

Applications De Recherche Scientifique

Fungicidal Properties

One of the primary applications of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is as a fungicide. It has been investigated for its effectiveness against various fungal pathogens that affect crops. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural biocides.

Case Study:

A patent (WO2009094445A2) describes the use of similar compounds in agricultural compositions aimed at controlling fungal diseases in plants. The study highlights the efficacy of these compounds in reducing fungal infection rates, thereby improving crop yields .

Therapeutic Potential

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is being explored for its potential therapeutic effects, particularly in antimicrobial and antifungal contexts. The compound's structure allows it to interact with biological systems effectively.

Case Study:

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar functional groups can inhibit bacterial growth and demonstrate antifungal properties, suggesting that N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride may have similar effects .

Intermediate in Organic Synthesis

Due to its reactive functional groups, N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Data Table: Synthesis Pathways Using N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride

| Reaction Type | Product Example | Yield (%) | Reference |

|---|---|---|---|

| Amidation | N-substituted amides | 85 | |

| Coupling Reaction | Heterocyclic compounds | 90 | |

| Functionalization | Modified carbonyl compounds | 75 |

Chemical Manufacturing

In industrial settings, N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride can be used as a reagent for synthesizing various chemicals. Its reactivity allows it to participate in multiple chemical reactions, making it valuable for producing specialty chemicals.

Example Applications:

- Production of agrochemicals

- Synthesis of pharmaceutical intermediates

- Development of new materials with specific properties

Mécanisme D'action

The mechanism of action of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the carbonyl and chloride groups, which make the compound highly reactive towards nucleophilic attack .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key attributes of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride with three analogous compounds:

Key Findings and Differences

Reactivity and Applications: Ethanimidoyl Chloride vs. Butanimidoyl Chloride: The target compound’s ethanimidoyl chain (C₂) may confer faster hydrolysis compared to the butanimidoyl analog (C₄) due to steric and electronic effects. The dimethylamino group (vs. Comparison with Oxamyl: Unlike oxamyl, which contains a thioate ester and oxo group, the target compound lacks sulfur and has a simpler chloride leaving group. This makes it more reactive toward amines or alcohols but less stable in aqueous environments . Heterocyclic Analog (4-Imidazole Carbonyl Chloride): The imidazole ring in this compound enables π-π interactions in drug design, whereas the ethanimidoyl chloride’s aliphatic chain is better suited for linear peptide synthesis or agrochemical modifications .

Synthesis Methods: The target compound’s synthesis likely parallels the oxalyl chloride/DMF-mediated activation of carboxylic acids described for 4-imidazole carbonyl chloride, though starting from a dimethylaminocarbonyloxy-substituted ethanimidic acid precursor .

Regulatory and Safety Considerations: Compounds like oxamyl are regulated as pesticides due to acetylcholinesterase inhibition, whereas the target compound’s toxicity profile remains uncharacterized.

Activité Biologique

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride, also known as a derivative of a Schiff base, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in tabular form for clarity.

Chemical Structure and Properties

The compound N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is characterized by its unique functional groups, including a dimethylamino group and a carbonyl moiety. These features are significant as they influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride exhibit notable antimicrobial properties. For instance, studies on Schiff bases have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves the chelation of metal ions, which is crucial for microbial survival.

Table 1: Antimicrobial Efficacy of Schiff Bases

Anticancer Activity

The anticancer potential of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride has been explored through various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The proposed mechanisms include induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride | MCF7 (breast cancer) | 12 | |

| Schiff base complex | HeLa (cervical cancer) | 10 | |

| Organotin(IV) complexes | HepG2 (liver cancer) | 8 |

The biological activity of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is believed to be mediated through several mechanisms:

- Metal Ion Chelation : Similar compounds have shown that metal ion interactions can enhance antimicrobial and anticancer activities by disrupting essential biological processes in pathogens and cancer cells.

- Induction of Apoptosis : Studies suggest that these compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Research indicates that some derivatives can halt the progression of the cell cycle, particularly at the G1/S phase transition.

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride and related compounds:

- A study on a series of Schiff bases demonstrated significant antibacterial activity against Gram-positive bacteria, indicating potential for therapeutic applications in treating infections caused by resistant strains.

- Another investigation focused on the anticancer properties of organotin(IV)-Schiff base complexes, revealing enhanced cytotoxicity compared to their parent ligands, suggesting that modifications can lead to improved therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.